REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2([CH2:11][CH2:10][N:9](C(OCC3C=CC=CC=3)=O)[CH2:8][CH2:7]2)[C:5](=[O:22])[NH:4][C:3]1=[O:23]>C(O)C.[Pd]>[CH3:1][N:2]1[C:6]2([CH2:7][CH2:8][NH:9][CH2:10][CH2:11]2)[C:5](=[O:22])[NH:4][C:3]1=[O:23]
|
Type
|
CUSTOM
|
Details
|
to be stirred under hydrogen (1 atm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with nitrogen (3×)
|
Type
|
ADDITION
|
Details
|
back-filled with hydrogen (1 atm)
|
Type
|
ADDITION
|
Details
|
methanol (50 mL) was added to the reaction mixture
|
Type
|
WAIT
|
Details
|
After 4 days
|
Duration
|
4 d
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The mixture was diluted in acetic acid (50 mL)
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with nitrogen (3×)
|
Type
|
ADDITION
|
Details
|
back-filled with hydrogen (1 atm)
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC(C12CCNCC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |